N2-phenylpyridine-2,6-diaminehydrochloride
Description
The compound N2-phenylpyridine-2,6-diamine hydrochloride (CAS: 136-40-3), formally named 3-(2-phenyldiazenyl)-2,6-pyridinediamine monohydrochloride, is a crystalline solid with the molecular formula C₁₁H₁₁N₅·HCl and a molecular weight of 249.7 g/mol . It features a pyridine core substituted with amino groups at positions 2 and 6, and a phenyldiazenyl (azo-linked phenyl) group at position 3. The compound exhibits UV/Vis absorption maxima at 238 nm and 394 nm, indicating strong π-π* transitions characteristic of conjugated aromatic systems. It is stable for ≥4 years when stored at -20°C and is commonly used in research contexts requiring urinary tract analgesics or dye intermediates .
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
6-N-phenylpyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9;/h1-8H,(H3,12,13,14);1H |
InChI Key |
GEZBEDATWQJEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=N2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-phenylpyridine-2,6-diaminehydrochloride typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, nucleophilic substitution, and amidation reactions . The reaction conditions are generally mild, and the product is easy to separate with a yield of about 85%.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-phenylpyridine-2,6-diaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxygen as the oxidant in the presence of copper catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and oxygen are commonly used for oxidation reactions.
Substitution: Reagents such as carboxylic acids and anhydrides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
N2-phenylpyridine-2,6-diaminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N2-phenylpyridine-2,6-diaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenazopyridine Hydrochloride (CAS: 136-40-3)
Phenazopyridine hydrochloride shares the same molecular framework as N2-phenylpyridine-2,6-diamine hydrochloride but includes an azo group (N=N) linking the phenyl ring to the pyridine core. This structural difference significantly alters its biological activity:
- Applications : Phenazopyridine is primarily used as a urinary analgesic to alleviate discomfort caused by urinary tract infections, whereas N2-phenylpyridine-2,6-diamine hydrochloride lacks direct therapeutic applications reported in the literature .
- Stability : Both compounds exhibit long-term stability at low temperatures (-20°C), but Phenazopyridine’s azo group may render it more prone to reductive cleavage under physiological conditions.
Imeglimin Hydrochloride (CAS: 775351-61-6)
Imeglimin hydrochloride (C₆H₁₄ClN₅, MW: 191.66 g/mol) is structurally distinct, featuring a 1,3,5-triazine ring with methyl and amino substituents. Key differences include:
- Pharmacological Use : Imeglimin is an oral antidiabetic agent targeting mitochondrial function, contrasting sharply with Phenazopyridine’s analgesic role .
- Chemical Reactivity : Imeglimin’s triazine core facilitates hydrogen bonding and interactions with enzymes like AMPK, whereas Phenazopyridine’s pyridine-azo system is more chemically inert .
Comparative Data Table
Research Findings and Contrasts
- Bioactivity : Phenazopyridine’s azo group is critical for its local analgesic effect in the urinary tract, while Imeglimin’s triazine ring enables modulation of glucose metabolism .
- Synthetic Accessibility : N2-Phenylpyridine-2,6-diamine hydrochloride and Phenazopyridine share similar synthetic routes (e.g., diazotization and coupling), but Imeglimin requires multi-step nucleophilic substitutions on triazine .
- Stability Challenges : The azo group in Phenazopyridine poses stability risks under acidic conditions, whereas Imeglimin’s hydrochloride salt enhances its aqueous solubility for oral administration .
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